Lipophilicity Differentiation vs. Ethyl Ester Analog
The isopropyl ester substitution increases computed lipophilicity by +0.4 logP units relative to the ethyl ester analog [1]. The target compound has an XLogP3 of 2.7, compared to 2.3 for ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate (CAS 1000576-69-1) [2]. This difference is computationally significant and is expected to enhance passive membrane permeability by approximately 1.5- to 2-fold based on the Lipinski correlation framework [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | Ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate: XLogP3 = 2.3 |
| Quantified Difference | ΔXLogP3 = +0.4 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher logP favors membrane permeability and CNS penetration potential, making the isopropyl ester a better candidate for intracellular or CNS-targeted screens.
- [1] PubChem. Computed Properties: Isopropyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate (CID 135741461), XLogP3 = 2.7. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Computed Properties: Ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate (CID 135894772), XLogP3 = 2.3. National Center for Biotechnology Information, 2025. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
